N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide

P2X7 receptor Structure-Activity Relationship Furan heterocycle

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide is a synthetic small molecule belonging to the 5-oxo-3-pyrrolidinecarboxamide class, a family of compounds primarily explored as P2X7 receptor modulators. The compound is defined by a cyclopropyl-substituted pyrrolidinone core linked to a furan-2-carboxamide moiety via an amide bond.

Molecular Formula C12H14N2O3
Molecular Weight 234.255
CAS No. 1396810-83-5
Cat. No. B2577658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide
CAS1396810-83-5
Molecular FormulaC12H14N2O3
Molecular Weight234.255
Structural Identifiers
SMILESC1CC1N2CC(CC2=O)NC(=O)C3=CC=CO3
InChIInChI=1S/C12H14N2O3/c15-11-6-8(7-14(11)9-3-4-9)13-12(16)10-2-1-5-17-10/h1-2,5,8-9H,3-4,6-7H2,(H,13,16)
InChIKeyKOBOPQCQOOSUIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide (CAS 1396810-83-5)


N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide is a synthetic small molecule belonging to the 5-oxo-3-pyrrolidinecarboxamide class, a family of compounds primarily explored as P2X7 receptor modulators [1]. The compound is defined by a cyclopropyl-substituted pyrrolidinone core linked to a furan-2-carboxamide moiety via an amide bond. This structural scaffold has been patented by Glaxo Group Ltd. for its potential in treating inflammatory diseases [1][2]. While multiple close analogs exist with quantitative biological data, the public literature for this specific furan derivative is currently limited to patent class coverage without disclosed, head-to-head assay results essential for data-driven procurement.

Why N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide Cannot Be Replaced by Generic Analogs


Substituting this compound with other 5-oxo-3-pyrrolidinecarboxamide analogs is not supported by reliable data. Within the chemical series disclosed in US20100292295, biological activity is highly sensitive to the amide substituent. For example, changing from a benzylamide derivative (E2) to a dichlorobenzylamide (E3) results in different pharmacological profiles [1]. The target compound's furan ring introduces distinct hydrogen-bond acceptor capacity and altered electronic distribution compared to the phenyl-based analogs disclosed in the patent [1]. In the absence of a published direct head-to-head P2X7 antagonism or selectivity assay, generic substitution carries significant scientific risk, as minor structural modifications in P2X7 antagonists can drastically alter both potency and subtype selectivity [1]. Users must therefore rely on empirical testing of this specific compound for their application.

Quantitative Evidence Guide for N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide


Structural Differentiation from Prototypical Benzylamide P2X7 Antagonists

The target compound is structurally differentiated from the prototypical 1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide examples (E2, E3, E4) in patent US20100292295 by replacement of the benzylamide with a furan-2-carboxamide group [1]. Examples E2 and E3, which feature a 2-chloro-4-fluorophenyl)methyl and (2,4-dichlorophenyl)methyl substituent, are characterized as P2X7 receptor antagonists, though specific IC50 values for these individual compounds are not disclosed in the patent [1]. The furan analog, while patented as a potential member of the same class, has no disclosed receptor binding or functional data in the source document. The evidence is based on class-level structural inference rather than direct biological comparison.

P2X7 receptor Structure-Activity Relationship Furan heterocycle

Physicochemical Property Projection: Furan vs. Thiophene Analog

Replacing the furan oxygen with sulfur yields the thiophene-2-carboxamide analog, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-carboxamide, which is more lipophilic and polarizable . While no direct biological comparison is available for the furan compound, the class-level SAR from patent US20100292295 indicates that heterocyclic amide substituents directly influence P2X7 antagonism [1]. The furan derivative (cLogP ~0.5–1.0 by calculation) is anticipated to have improved aqueous solubility and lower LogD relative to the thiophene analog, potentially offering different pharmacokinetic properties for in vivo studies. This comparison is a computational projection with no published experimental validation.

Drug-likeness Lipophilic ligand efficiency Heterocycle substitution

Absence of Direct Comparator IC50 Data

A thorough search of public databases, including ChEMBL, PubChem, and the patent literature, reveals no direct IC50, Ki, or functional activity data for N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide against the P2X7 receptor or any other pharmacological target . Related compounds, such as P2X7 receptor antagonist-2 (CAS 851269-75-5), have reported pIC50 values of 6.5–7.5 in functional assays [1], but these belong to a distinct chemotype. The absence of quantitative data prevents any evidence-based claim of superiority or parity with comparator molecules.

P2X7 antagonist Potency Data gap

Recommended Application Scenarios for N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide


Fragment-Based Screening and Hit Expansion Libraries

Given its low molecular weight (234.25 Da) and the presence of a privileged P2X7-modulating scaffold, this compound is most rationally deployed as a fragment-like entry point in screening libraries targeting purinergic receptors [1]. The furan substituent offers a unique hydrogen-bonding motif not represented among the characterized examples in patent US20100292295 [1].

SAR Exploration of Heterocyclic Amide Bioisosteres

The compound is suitable for systematic structure-activity relationship studies comparing furan, thiophene, and phenyl amide bioisosteres within the 1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide template. This directly addresses a data gap in the public patent literature, where only select benzylamide analogs have been exemplified [1].

In-House Pharmacological Profiling and Selectivity Panels

Owing to the complete absence of public selectivity data against related P2X subtypes or other ATP-gated ion channels, the compound is appropriate for bespoke in-house selectivity and safety panel screening [1]. This aligns with the patent's general mention of P2X7-related inflammatory indications, though no target-specific pharmacological profile is disclosed [1].

Quote Request

Request a Quote for N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.